This compound is classified under piperazine derivatives, a group known for their diverse biological activities. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions. The specific structure of 1-[1-(Piperidin-2-yl)ethyl]piperazine allows for interactions with various biological targets, making it a subject of interest in drug design and synthesis.
The synthesis of 1-[1-(Piperidin-2-yl)ethyl]piperazine can be achieved through several methods, often involving the reaction of piperidine derivatives with ethyl halides or other alkylating agents. One common approach is:
A notable method includes using palladium-catalyzed cross-coupling reactions, which enhance the efficiency and yield of the desired compound while minimizing by-products .
The molecular formula for 1-[1-(Piperidin-2-yl)ethyl]piperazine is CHN. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential interactions with biological targets .
1-[1-(Piperidin-2-yl)ethyl]piperazine can participate in various chemical reactions typical for piperazine derivatives:
These reactions are crucial for developing derivatives with improved pharmacological profiles .
The mechanism of action for 1-[1-(Piperidin-2-yl)ethyl]piperazine is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. Compounds with similar structures often act as:
Research indicates that modifications to the piperazine structure can significantly impact binding affinity and selectivity toward these receptors .
Data from spectral analyses (NMR, IR) confirm structural integrity and purity, essential for ensuring reliable biological testing outcomes .
1-[1-(Piperidin-2-yl)ethyl]piperazine has several applications in scientific research:
Its versatility makes it a valuable compound in both academic research and pharmaceutical development .
The discovery of 1-[1-(Piperidin-2-yl)ethyl]piperazine emerged from systematic efforts to optimize neuropharmacological agents targeting monoamine receptors in the early 2010s. Researchers sought to bridge the pharmacophoric features of piperidine-based antipsychotics (e.g., risperidone) and piperazine-containing antidepressants (e.g., vortioxetine) into single hybrid entities [1] [9]. This compound class gained prominence during the exploration of multitarget-directed ligands (MTDLs) for complex neurological disorders, where dual modulation of dopaminergic and serotonergic pathways was hypothesized to enhance therapeutic efficacy [1].
A pivotal 2015 study demonstrated that the 1-(piperidin-2-yl)ethyl side chain conferred unexpected selectivity for σ-1 receptors over related off-targets (e.g., α-adrenergic receptors), distinguishing it from simpler N-alkyl piperazine analogs [4]. By 2020, derivatives of this scaffold showed sub-micromolar binding affinities (K~i~ = 0.23 μM) for 5-HT~7~ receptors, positioning them as candidates for cognitive disorder therapeutics [9]. The structural complexity of the scaffold necessitated innovative synthetic routes, including:
Table 1: Neuropharmacological Targets of Piperidine-Piperazine Hybrids
Target Protein | Binding Affinity (K~i~, nM) | Selectivity Ratio vs. Off-Targets | Biological Effect |
---|---|---|---|
5-HT~7~ Receptor | 230 ± 15 | >100x over 5-HT~1A~ | Pro-cognitive |
σ-1 Receptor | 85 ± 9 | 25x over NMDA | Neuroprotective |
D~2~ Receptor | 1,420 ± 210 | 8x over D~1~ | Antipsychotic potential |
The scaffold’s distinctive architecture comprises two interconnected nitrogen heterocycles: a piperidine ring adopting a stable chair conformation with C-2 chiral center, and a piperazine moiety providing a basic tertiary nitrogen (pK~a~ ≈ 9.2) for salt formation and solubility enhancement [1] [5]. Key structural features include:
Conformational Dynamics
X-ray crystallography and DFT calculations reveal that the ethyl tether between rings enables adaptive folding:
Table 2: Structural Parameters from SCXRD/DFT Analysis
Parameter | Piperidine Ring | Piperazine Ring | Ethyl Linker |
---|---|---|---|
Bond Angle at Chiral C | 111.7° | - | 109.5° |
N•••N Distance (Å) | - | - | 3.02 ± 0.15 |
Preferred Conformation | Chair | Chair | Gauche |
Electronic and Steric Properties
Structure-Activity Relationship (SAR) Drivers
Interactive Conformer Analysis
graph LR A[Piperidine Ring] -->|Chiral Center| B[Ethyl Linker] B --> C[Piperazine Ring] D[Aqueous Medium] --> E['Hairpin' Conformation] F[Lipid Membrane] --> G[Extended Conformation] E --> H[Receptor Selectivity: 5-HT7/σ1] G --> I[Receptor Selectivity: D2/AChE]
The scaffold’s versatility is evidenced in diverse therapeutic prototypes:
This hybrid architecture exemplifies strategic molecular design to exploit complementary pharmacophoric spaces—positioning 1-[1-(Piperidin-2-yl)ethyl]piperazine as a privileged scaffold in CNS drug discovery.
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9